REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[C:4]2[CH:11]=[C:10]([CH:12]=O)[S:9][C:5]=2[N:6]=[CH:7][N:8]=1.[CH3:14][NH2:15].[O-]S([O-])(=O)=O.[Mg+2]>C(Cl)Cl>[CH3:1][S:2][C:3]1[C:4]2[CH:11]=[C:10]([CH:12]=[N:15][CH3:14])[S:9][C:5]=2[N:6]=[CH:7][N:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
CSC=1C2=C(N=CN1)SC(=C2)C=O
|
Name
|
|
Quantity
|
20.6 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Mg+2]
|
Name
|
|
Quantity
|
465 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
then concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CSC=1C2=C(N=CN1)SC(=C2)C=NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.8 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |